molecular formula C19H30N4O2 B5564495 9-(5-isopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one

9-(5-isopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5564495
M. Wt: 346.5 g/mol
InChI Key: LMOWVEOUAHCOIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(5-isopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C19H30N4O2 and its molecular weight is 346.5 g/mol. The purity is usually 95%.
The exact mass of the compound 9-(5-isopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one is 346.23687621 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9-(5-isopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(5-isopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activity and Therapeutic Potential

  • Privileged Heterocycles : Compounds containing the 1,9-diazaspiro[5.5]undecane moiety, similar in structure to the specified compound, have been explored for their potential in treating a range of health disorders. These include obesity, pain, immune system and cell signaling disorders, cardiovascular diseases, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).
  • CCR8 Antagonists : Derivatives of 3,9-diazaspiro[5.5]undecane are recognized as CCR8 antagonists and have been claimed useful in treating chemokine-mediated diseases, especially respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

Chemical Synthesis and Modification

  • Conversion to Oxime Derivatives : Studies have synthesized oxime derivatives from ketones of heterocyclic spiro compounds with barbituric acid moieties, showcasing the versatility in modifying such compounds for further research (Rahman et al., 2013).
  • Spirocyclization of Pyridine Substrates : Efficient methodologies have been developed for constructing 3,9-diazaspiro[5.5]undecane derivatives via intramolecular spirocyclization, highlighting the synthetic accessibility of these compounds (Parameswarappa & Pigge, 2011).

Photophysical Studies and Applications

  • Solvatochromic Analysis : Diazaspiro compounds have been synthesized and analyzed for their solvatochromic behavior, indicating potential applications in material science and photophysical studies (Aggarwal & Khurana, 2015).

Antiviral and Glycoprotein Inhibition

  • Anti-HIV Agents : Pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives, related in structural complexity to the queried compound, have shown potent anti-HIV activity. This underscores the potential of diazaspiro[5.5]undecane derivatives in developing new antiretroviral therapies (Mizuhara et al., 2012).

properties

IUPAC Name

2-(2-methoxyethyl)-9-(5-propan-2-ylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O2/c1-15(2)16-12-20-14-21-18(16)22-8-6-19(7-9-22)5-4-17(24)23(13-19)10-11-25-3/h12,14-15H,4-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOWVEOUAHCOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=CN=C1N2CCC3(CCC(=O)N(C3)CCOC)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(5-Isopropylpyrimidin-4-YL)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one

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